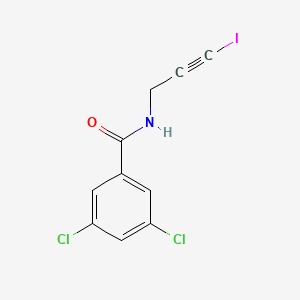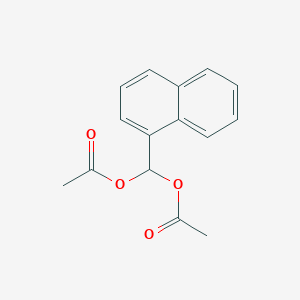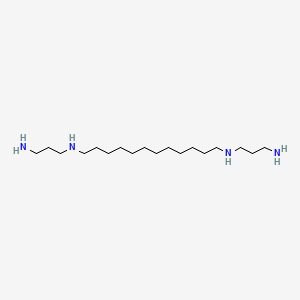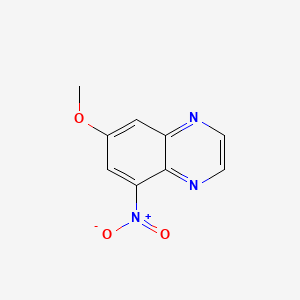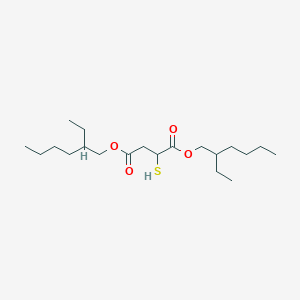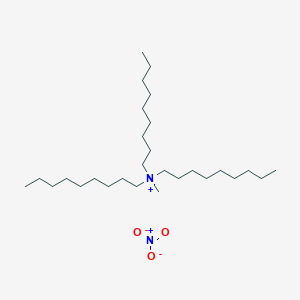![molecular formula C20H16O2 B14499314 1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol CAS No. 63171-68-6](/img/structure/B14499314.png)
1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is a compound that belongs to the binaphthalene family Binaphthalenes are known for their unique structural properties, which include axial chirality due to the hindered rotation around the central C-C bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol typically involves the reduction of binaphthyl derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where binaphthyl derivatives are hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 or NaBH4 in anhydrous THF or diethyl ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Binaphthoquinones.
Reduction: Fully saturated binaphthyl derivatives.
Substitution: Halogenated binaphthyl derivatives.
Applications De Recherche Scientifique
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including chiral polymers and liquid crystals.
Mécanisme D'action
The mechanism by which 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol exerts its effects is primarily through its ability to act as a chiral ligand. The axial chirality of the compound allows it to interact with various molecular targets, facilitating enantioselective reactions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles, enhancing the selectivity and efficiency of the reactions.
Comparaison Avec Des Composés Similaires
1,1’-Binaphthyl: Shares the binaphthalene core structure but lacks the hydroxyl groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Similar structure with hydroxyl groups at different positions.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand with hydroxyl groups at the 2,2’ positions.
Uniqueness: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in chiral catalysis and materials science, setting it apart from other binaphthalene derivatives.
Propriétés
Numéro CAS |
63171-68-6 |
|---|---|
Formule moléculaire |
C20H16O2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4-(8-hydroxy-1,4-dihydronaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H16O2/c21-18-12-11-15(14-7-1-2-8-16(14)18)17-9-3-5-13-6-4-10-19(22)20(13)17/h1-4,6-12,17,21-22H,5H2 |
Clé InChI |
UQMOZINIPKLMOZ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(C2=C1C=CC=C2O)C3=CC=C(C4=CC=CC=C34)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
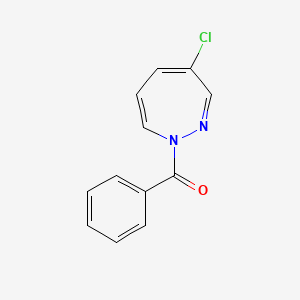
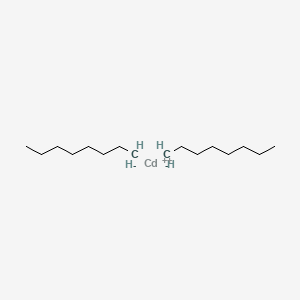
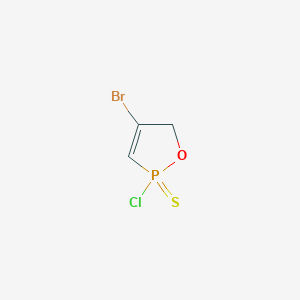
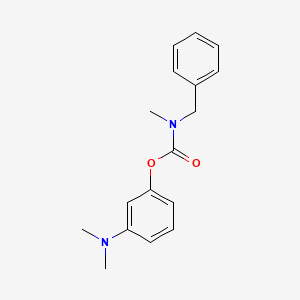
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
